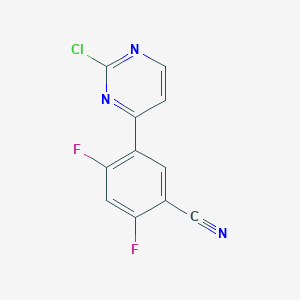

5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile, also known as 5-(2-CPFBN), is an organic compound with a wide range of applications in scientific research. It is a halogenated derivative of pyrimidin-4-ylbenzonitrile, and is synthesized through a reaction of pyrimidin-4-ylbenzonitrile with 2-chloro-4-fluorobenzonitrile. 5-(2-CPFBN) is used in a variety of research fields such as biochemistry, physiology, and medicinal chemistry. It has been studied for its ability to act as a biochemical catalyst, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

- Crystal Structure Analysis Researchers have investigated the crystal structure of CP4M. In related studies on nuarimol (a pyrimidine fungicide), they discovered significant dihedral angles between the pyrimidine ring and the chlorophenyl and fluorophenyl rings. Such structural analyses are crucial for understanding the physical and chemical properties of related compounds.

- Enantiodiscrimination in Chemical Sensing Enantiopure aziridin-2-yl methanols, akin to CP4M, serve as effective sensors for enantiodiscrimination of α-racemic carboxylic acids. This application is vital in stereochemical analysis of organic compounds, highlighting the potential of related methanol derivatives in analytical chemistry.

- Biotransformation in Drug Synthesis A similar compound, (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, acts as a chiral intermediate in the synthesis of the anti-allergic drug Betahistine. Microorganisms stereoselectively reduce it, demonstrating the importance of such compounds in biocatalytic pharmaceutical production.

- Synthetic Applications in Chemistry CP4M derivatives play a role in synthesizing complex structures. For instance, they contribute to the synthesis of heterometallic Cu2Co2 clusters, where nucleophilic additions lead to the formation of circle-like metal clusters. This showcases their utility in creating advanced materials and catalysts.

- Role in Biomembrane Studies Methanol derivatives like CP4M are used to study transmembrane proteins and peptides. They influence lipid dynamics in biological membranes, playing a significant role in structural analyses of biomembranes and their interactions with various solvents.

- Other Potential Applications The presence of a reactive functional group (methanol) makes CP4M a potential intermediate in the synthesis of more complex molecules. Chloropyrimidine rings are found in various biologically active compounds, and CP4M could serve as a starting material for synthesizing such molecules.

properties

IUPAC Name |

5-(2-chloropyrimidin-4-yl)-2,4-difluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF2N3/c12-11-16-2-1-10(17-11)7-3-6(5-15)8(13)4-9(7)14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVOUZFEHVVQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=C(C=C(C(=C2)C#N)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloropyrimidin-4-yl)-2,4-difluorobenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

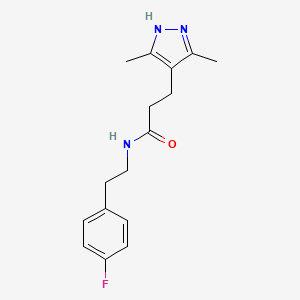

![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2507781.png)

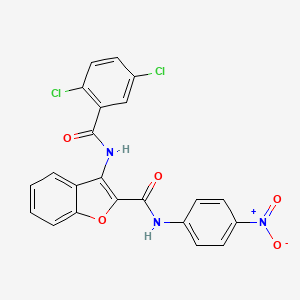

![7-tert-butyl-2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507783.png)

![5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2507784.png)

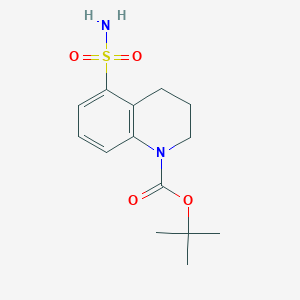

![3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2507789.png)

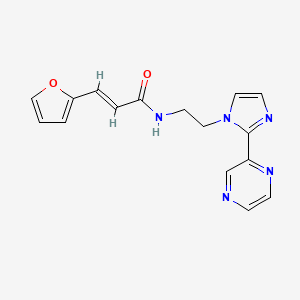

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)

![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)